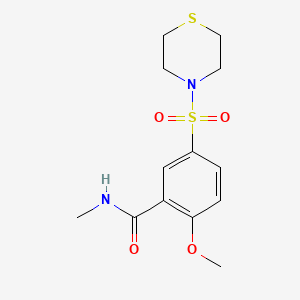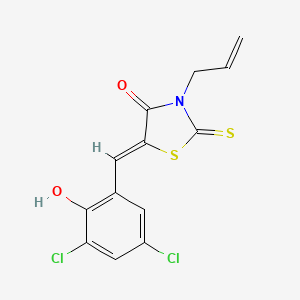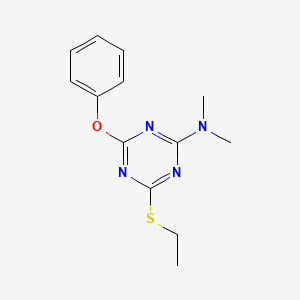![molecular formula C20H26N2OS B5101830 1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)
1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, commonly known as PET, is a synthetic compound that belongs to the class of piperazine derivatives. PET is a psychoactive drug that has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of PET is not fully understood. PET is believed to act as a serotonin and dopamine receptor agonist, as well as a reuptake inhibitor of these neurotransmitters. PET has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
PET has been shown to have anxiolytic and antidepressant effects in animal models. PET has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. PET has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
PET has several advantages for lab experiments. PET is a relatively stable compound that can be easily synthesized in large quantities. PET has also been shown to have low toxicity in animal models. However, PET has several limitations for lab experiments. PET is a psychoactive drug that can affect the behavior of animals, which can complicate the interpretation of experimental results. PET is also a relatively new compound, and its long-term effects on the brain and body are not fully understood.
Zukünftige Richtungen
PET has several potential future directions for scientific research. PET could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders. PET could also be studied for its potential use in the treatment of drug addiction and withdrawal symptoms. PET could also be used as a tool for studying the role of serotonin, dopamine, and GABA-A receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanism of action and long-term effects of PET.
Synthesemethoden
PET can be synthesized by the reaction of 1-(2-phenylethyl)piperazine with 5-propyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields PET as a white crystalline powder with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
PET has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. PET has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. PET has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-6-19-15-18(16-24-19)20(23)22-13-11-21(12-14-22)10-9-17-7-4-3-5-8-17/h3-5,7-8,15-16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFWGFKSROPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)

![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)

![1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)


![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101848.png)
